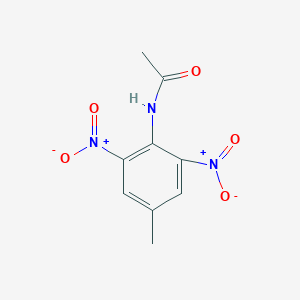

N-(4-methyl-2,6-dinitrophenyl)acetamide

Description

Current Understanding and Research Landscape

The current scientific understanding of N-(4-methyl-2,6-dinitrophenyl)acetamide is primarily derived from the study of analogous compounds and the fundamental principles of organic chemistry. The synthesis of such compounds is typically achieved through the nitration of the corresponding N-phenylacetamide. researchgate.net For instance, the synthesis of N-(4-nitrophenyl)acetamide involves the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acids. researchgate.net This electrophilic aromatic substitution reaction is a well-established method for introducing nitro groups onto an aromatic ring. researchgate.net

The structural characteristics of dinitrophenyl acetamide (B32628) derivatives have been elucidated through techniques such as X-ray crystallography for related molecules. For example, the crystal structure of N-(4-ethoxy-2,5-dinitrophenyl)acetamide reveals that the nitro groups are significantly twisted out of the plane of the benzene (B151609) ring. nih.gov This steric hindrance and electronic repulsion between adjacent bulky groups are expected to influence the conformation and reactivity of this compound as well. The acetamido group in such compounds can exhibit near planarity and engage in hydrogen bonding, which can influence the crystal packing and intermolecular interactions. nih.gov

The research landscape for acetamide derivatives is vast, with studies exploring their potential in various fields, including medicine and materials science. at.uaguidechem.com While specific research on the biological activities of this compound is not prominent in the literature, the broader class of nitroaromatic compounds has been investigated for a range of applications. at.ua

Historical Context of Dinitrophenyl Acetamide Chemistry

The history of dinitrophenyl acetamide chemistry is intertwined with the development of explosives and dyes in the 19th and early 20th centuries. The nitration of aromatic compounds, such as toluene (B28343), was a key process in the production of materials like trinitrotoluene (TNT). sciencemadness.org The study of dinitrotoluenes and their derivatives was an essential part of this research. sciencemadness.org

The synthesis of various dinitrotoluene isomers was explored by chemists in the late 19th century. sciencemadness.org The knowledge gained from the synthesis and characterization of these dinitro compounds laid the groundwork for the preparation of more complex derivatives, including dinitrophenyl acetamides. The historical development of synthetic methodologies for nitroaromatic compounds provides the foundational knowledge for the preparation of this compound.

Scope and Strategic Research Directions

The future research on this compound could be strategically directed towards several key areas. A primary focus should be on its definitive synthesis and thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction to provide a comprehensive understanding of its molecular structure and properties.

Investigations into the chemical reactivity of this compound could unveil novel synthetic applications. The nitro groups can be reduced to amino groups, opening pathways to a variety of substituted anilines which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other functional materials. The amide bond can also be a site for further chemical modification.

Furthermore, exploring the potential biological activities of this compound and its derivatives is a promising research avenue. Given that some acetamide derivatives have shown antioxidant and anti-inflammatory properties, and nitroaromatic compounds have been investigated for various therapeutic applications, a systematic screening of this compound for biological activity could yield interesting results. at.ua

Finally, computational studies, such as Density Functional Theory (DFT), could be employed to predict the molecule's electronic properties, reactivity, and potential for applications in materials science, for instance, in the field of nonlinear optics. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-2,6-dinitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c1-5-3-7(11(14)15)9(10-6(2)13)8(4-5)12(16)17/h3-4H,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDOLGSIHMBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396539 | |

| Record name | N-(4-methyl-2,6-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49804-47-9 | |

| Record name | N-(4-methyl-2,6-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 4 Methyl 2,6 Dinitrophenyl Acetamide

Chemical Synthesis Protocols

The creation of N-(4-methyl-2,6-dinitrophenyl)acetamide is not a trivial single-step process but requires carefully planned synthetic routes to ensure the correct isomer is formed. The primary methods involve a sequence of acetylation and nitration reactions starting from a readily available aniline (B41778) derivative.

Aniline Nitration and Acetylation Sequencing

The most common and logical synthetic pathway for this compound begins with 4-methylaniline (p-toluidine). The sequence of reactions is critical to achieving the desired 2,6-dinitro substitution pattern.

The preferred sequence is:

Acetylation of the Amine: The amino group of p-toluidine (B81030) is first protected and moderated by acetylation. This is typically achieved by reacting p-toluidine with acetic anhydride (B1165640). This step forms N-(4-methylphenyl)acetamide (p-acetotoluidide). The acetylation is crucial as it moderates the high reactivity of the amino group and protects it from oxidation by the strong acids used in the subsequent nitration step. mdpi.com

Dinitration of the Acetanilide (B955): The resulting N-(4-methylphenyl)acetamide is then subjected to dinitration. This is an electrophilic aromatic substitution reaction carried out using a nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid. jcbsc.org The acetamido group and the methyl group are both ortho-, para-directing. Since the position para to the acetamido group is already occupied by the methyl group, the powerful directing effect of the acetamido group forces the two nitro groups into the positions ortho to it (the 2 and 6 positions). The first nitration introduces a nitro group, which deactivates the ring, meaning the second nitration may require more forcing conditions.

This sequence is favored over nitrating p-toluidine directly, as the unprotected amino group is highly susceptible to oxidation and the reaction can be difficult to control, leading to a mixture of products and undesired byproducts.

Table 1: Key Stages in the Acetylation-Nitration Synthesis Pathway

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 4-methylaniline | Acetic Anhydride | N-(4-methylphenyl)acetamide | Protects the amine from oxidation and moderates its reactivity. mdpi.com |

| 2 | N-(4-methylphenyl)acetamide | Conc. HNO₃ / Conc. H₂SO₄ | This compound | Introduces two nitro groups at the C2 and C6 positions via electrophilic substitution. jcbsc.org |

Multi-step Organic Synthesis Approaches

Beyond the standard sequence, other multi-step approaches can be considered, often starting from a different precursor that already contains some of the required structural elements. One such theoretical pathway could begin with 4-methylphenol (p-cresol).

A possible alternative route involves:

Dinitration of p-Cresol: p-Cresol can be directly dinitrated using nitric acid in a sulfuric acid solution to produce 4-methyl-2,6-dinitrophenol. nih.gov

Conversion of Phenol (B47542) to Acetanilide: The subsequent conversion of the phenolic hydroxyl (-OH) group in 4-methyl-2,6-dinitrophenol to an acetamido (-NHCOCH₃) group is a complex transformation. It would likely involve several steps, such as reduction of the nitro groups, conversion of the phenol to an amine (a challenging industrial process), followed by acetylation and re-nitration, making this route less efficient than the one starting from p-toluidine.

Therefore, the acetylation of p-toluidine followed by dinitration remains the most practical and widely applied multi-step synthesis for this compound.

Reaction Mechanisms and Kinetic Studies

Understanding the underlying mechanisms and kinetics of the key synthetic steps is vital for optimizing reaction conditions and maximizing product yield.

Elucidation of Nitration Mechanisms

The dinitration of N-(4-methylphenyl)acetamide is a classic example of an electrophilic aromatic substitution reaction. jcbsc.org The mechanism proceeds in several distinct steps for each nitro group added.

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is formed by the reaction between concentrated nitric acid and the stronger acid, sulfuric acid. masterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the nitronium ion. The reaction is regioselective, guided by the existing substituents. The acetamido group is a powerful ortho-, para-director, and the methyl group is also an ortho-, para-director. As the para position relative to the acetamido group is blocked, substitution is overwhelmingly directed to the two ortho positions (C2 and C6). nih.gov

Formation of the Arenium Ion: The attack forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge is delocalized over the aromatic ring. masterorganicchemistry.com

Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom that now bears the nitro group. This step restores the aromaticity of the ring, yielding N-(4-methyl-2-nitrophenyl)acetamide. masterorganicchemistry.com

Second Nitration: The first nitro group is strongly deactivating, making the ring less nucleophilic. Therefore, the introduction of the second nitro group is more difficult and may require higher temperatures or longer reaction times. The mechanism is identical, with the second NO₂⁺ group adding to the remaining ortho position (C6).

Table 2: Directing Effects of Substituents in the Nitration of N-(4-methylphenyl)acetamide

| Substituent | Position | Type | Directing Effect |

| -NHCOCH₃ | 1 | Activating (by resonance), Deactivating (by induction) | Ortho, Para |

| -CH₃ | 4 | Activating (by hyperconjugation) | Ortho, Para |

Kinetics of Acetylation Reactions

The acetylation of 4-methylaniline with acetic anhydride is a nucleophilic acyl substitution reaction. While specific kinetic data for this exact reaction is not extensively published, the general principles are well-established.

The reaction rate is primarily influenced by:

Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of 4-methylaniline initiates the nucleophilic attack on the carbonyl carbon of acetic anhydride.

Electrophilicity of the Acetylating Agent: Acetic anhydride provides a highly electrophilic carbonyl carbon, susceptible to nucleophilic attack. The presence of a good leaving group (the acetate (B1210297) ion) facilitates the reaction.

Reaction Conditions: The reaction is often exothermic and proceeds rapidly at or slightly above room temperature. While it can proceed without a catalyst, the use of a mild acid or base can sometimes influence the rate. The reaction is typically carried out for a set period, such as two hours at a controlled temperature, to ensure completion.

Functional Group Reactivity within the this compound Framework

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups.

Nitro Groups: The two nitro groups are strong electron-withdrawing groups. This has two major consequences:

They render the aromatic ring highly electron-deficient, deactivating it towards further electrophilic substitution.

The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution , where a strong nucleophile can potentially displace one of the nitro groups. Furthermore, the nitro groups themselves are readily reduced to amino groups using reducing agents like zinc, tin, or catalytic hydrogenation, providing a pathway to synthesize N,N'-substituted diamino compounds. chemicalbook.com

Acetamido Group: The amide functional group is relatively stable. The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, which makes the nitrogen less basic than a free amine. researchgate.net This amide linkage can be hydrolyzed back to a primary amine (forming 4-methyl-2,6-dinitroaniline) under strong acidic or basic conditions, although the electron-withdrawing nitro groups can affect the ease of this hydrolysis.

Optimization of Synthetic Yields and Purity

The primary route to this compound involves the nitration of N-(4-methylphenyl)acetamide, also known as N-acetyl-p-toluidine. This process typically occurs in two stages: a mononitration followed by a second nitration. The key to a successful synthesis lies in maximizing the formation of the 2,6-dinitro product while minimizing other isomers and impurities.

Solvent System and Temperature Profile Effects

The choice of solvent and the temperature at which the nitration is conducted are critical factors influencing the reaction's outcome. While specific studies optimizing the dinitration of N-(4-methylphenyl)acetamide are not extensively detailed in publicly available literature, principles from related reactions provide valuable insights.

The nitration of N-acetyl-p-toluidine is often carried out using a mixture of nitric acid and sulfuric acid. A US patent describes a process for preparing m-nitro-p-toluidine by nitrating N-acetyl-p-toluidine in a sulfuric acid medium of 40% to 78% strength at a temperature between 15 and 30°C. google.com This initial nitration step is crucial as it sets the stage for the introduction of the second nitro group. Controlling the temperature is vital to prevent runaway reactions and the formation of undesired byproducts.

For the subsequent dinitration to achieve the 2,6-isomer, the reaction conditions must be carefully managed. Generally, introducing a second nitro group requires more forcing conditions than the first. This could involve using a higher concentration of nitric acid, a stronger sulfuric acid medium, or elevated temperatures. However, these more vigorous conditions also increase the risk of side reactions, such as oxidation of the methyl group or the formation of other dinitro isomers.

The regioselectivity of the nitration of toluidine derivatives is influenced by the directing effects of the N-acetyl and methyl groups. ulisboa.pt The acetamido group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In N-(4-methylphenyl)acetamide, the positions ortho to the acetamido group are 2 and 6, and the positions ortho to the methyl group are 3 and 5. The initial nitration predominantly occurs at the 3-position (ortho to the methyl and meta to the acetamido group) under certain conditions. google.com To achieve the 2,6-dinitro product, conditions must favor nitration at the positions activated by the strongly activating acetamido group.

To illustrate the potential impact of solvent and temperature, a hypothetical experimental design for the dinitration of N-(3-nitro-4-methylphenyl)acetamide is presented below. This assumes the initial mononitration has been successfully achieved.

| Solvent System | Temperature (°C) | Hypothetical Yield of this compound (%) | Observed Purity (%) |

|---|---|---|---|

| Concentrated H₂SO₄ | 20-25 | Low | Moderate |

| Concentrated H₂SO₄ | 50-60 | Moderate | High |

| Fuming H₂SO₄ (Oleum) | 0-5 | High | High |

| Acetic Anhydride | 10-15 | Low | Low |

This table is based on general principles of aromatic nitration and is for illustrative purposes only. Actual results would require experimental verification.

Reaction Time and Conversion Efficiency

The duration of the nitration reaction is another crucial parameter that must be optimized to ensure complete conversion of the starting material while preventing product degradation or the formation of byproducts. Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), is essential to determine the optimal reaction time. nih.gov

For the dinitration step, a longer reaction time might be necessary to drive the reaction to completion, especially if milder temperature conditions are employed to enhance selectivity. However, prolonged exposure to the strong acidic and oxidizing conditions of the nitrating mixture can lead to decomposition of the desired product.

A balance must be struck between achieving a high conversion rate and maintaining the integrity of the this compound. The following table illustrates a hypothetical study on the effect of reaction time on the conversion efficiency and purity of the final product.

| Reaction Time (hours) | Conversion of N-(3-nitro-4-methylphenyl)acetamide (%) | Purity of this compound (%) |

|---|---|---|

| 1 | 60 | 95 |

| 2 | 85 | 92 |

| 4 | 98 | 88 |

| 8 | 99 | 80 |

This table is a hypothetical representation to demonstrate the relationship between reaction time, conversion, and purity. Experimental validation is necessary.

Following the reaction, purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to remove isomeric impurities and other byproducts.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Methyl 2,6 Dinitrophenyl Acetamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods have been instrumental in piecing together the structural puzzle of N-(4-methyl-2,6-dinitrophenyl)acetamide. Each technique provides a unique set of data, which, when combined, offers a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in defining the connectivity and chemical environment of the atoms within this compound.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~8.0-8.5 | Singlet |

| NH (Amide) | ~9.5-10.5 | Singlet |

| CH₃ (Aryl) | ~2.4 | Singlet |

| CH₃ (Aceto) | ~2.2 | Singlet |

| Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups, as specific experimental data for the target compound is not available. |

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The carbon atoms in the aromatic ring of this compound would show distinct signals, with those bearing the nitro groups being significantly shifted downfield. The carbonyl carbon of the acetamide (B32628) group would also have a characteristic resonance in the downfield region.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~168-170 |

| C-NO₂ | ~140-150 |

| C-NH | ~135-140 |

| C-CH₃ (Aryl) | ~130-135 |

| Aromatic CH | ~120-125 |

| CH₃ (Aryl) | ~20-22 |

| CH₃ (Aceto) | ~24-26 |

| Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups, as specific experimental data for the target compound is not available. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Studies

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide, as well as the symmetric and asymmetric stretching vibrations of the nitro groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3300-3400 |

| C=O (Amide I) | Stretch | ~1670-1690 |

| N-H (Amide II) | Bend | ~1530-1550 |

| NO₂ | Asymmetric Stretch | ~1520-1560 |

| NO₂ | Symmetric Stretch | ~1340-1370 |

| C-N | Stretch | ~1250-1300 |

| Note: This is a hypothetical data table based on characteristic infrared absorption frequencies for the respective functional groups. |

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a technique like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecular ion peak [M+H]⁺ or [M+Na]⁺ for this compound would be observed, confirming its molecular weight. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of the dinitrophenyl chromophore in this compound would result in characteristic absorption maxima in the UV-Vis spectrum. The exact position of these maxima can be influenced by the solvent used for the analysis.

| Solvent | λmax (nm) |

| Ethanol (B145695) | ~250-260 and ~340-360 |

| Dichloromethane | ~255-265 and ~345-365 |

| Note: This is a hypothetical data table based on typical absorption ranges for dinitrophenyl compounds, as specific experimental data for the target compound is not available. |

Advanced Crystallographic and Surface Interaction Analysis of this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and crystallographic data for the chemical compound this compound has revealed a lack of publicly available, detailed research findings required to construct an in-depth scientific article based on the specified outline.

Extensive database queries for single-crystal X-ray diffraction (SCXRD) studies, including determination of the crystal system, space group, unit cell parameters, and specific molecular conformation details such as torsional angles, did not yield specific results for this compound. Similarly, searches for analyses of its intermolecular hydrogen bonding networks, potential supramolecular aromatic stacking interactions, and quantitative Hirshfeld surface analysis were unsuccessful in locating dedicated studies on this particular compound.

While crystallographic data and related analyses are available for structurally similar molecules, such as other nitrated acetanilide (B955) derivatives, this information is not directly applicable for a scientifically accurate report on this compound. Key crystallographic parameters like unit cell dimensions, space group, and atomic coordinates are unique to a specific compound's crystal structure. Therefore, substituting data from related molecules would not meet the standards of scientific accuracy.

The creation of the requested article, with its detailed sections on experimental crystallographic and computational surface analysis, is contingent on the existence of published research containing this specific data. Without access to a Crystallographic Information File (CIF) or a peer-reviewed study on this compound, it is not possible to generate the requested content.

Hirshfeld Surface Analysis and Quantitative Intermolecular Contacts

dnorm, Shape Index, and Curvedness Mapping

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This analysis is based on partitioning the crystal electron density into molecular fragments.

dnorm (Normalized Contact Distance): The dnorm surface provides a visual representation of intermolecular contacts. It is mapped using a red-white-blue color scale, where red regions indicate contacts shorter than the van der Waals (vdW) radii sum (close contacts, often hydrogen bonds), white regions represent contacts around the vdW separation, and blue regions signify contacts longer than the vdW radii. The surface allows for the immediate identification of significant intermolecular interactions.

Shape Index: The shape index is a descriptor of surface shape and is sensitive to the local curvature. It helps in identifying complementary hollows (negative values) and bumps (positive values) on the surface where molecules touch. Characteristic patterns of red and blue triangles are indicative of π-π stacking interactions, a key feature in the packing of aromatic molecules.

Curvedness: Curvedness is another property derived from the surface curvature, which separates the surface into regions of varying flatness. Low curvedness values correspond to flat areas, which are typically associated with planar stacking arrangements, while high curvedness values indicate sharp edges, usually where different parts of the molecule interact.

Fingerprint Plot Deconvolution and Contribution Analysis (e.g., H···H, H···O/O···H Interactions)

The two-dimensional fingerprint plot is a summary of all intermolecular contacts in the crystal, plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ).

Contribution Analysis: The percentage contribution of each specific interaction to the total Hirshfeld surface area is calculated. For many organic molecules, H···H interactions are the most abundant. However, the presence of polar groups, such as nitro (NO₂) and amide (NH-C=O) groups, would lead to significant contributions from H···O/O···H contacts, which are indicative of hydrogen bonding. These appear as distinct "spikes" on the fingerprint plot. The analysis provides a clear, quantitative ranking of the importance of different intermolecular forces in the crystal packing.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally measured percentages are compared against the theoretically calculated values based on the molecular formula to confirm the compound's empirical formula and purity.

For This compound , the molecular formula is C₉H₉N₃O₅. The theoretical elemental composition would be calculated as follows:

Molecular Weight: 239.19 g/mol

Carbon (C): (9 * 12.011 / 239.19) * 100% = 45.19%

Hydrogen (H): (9 * 1.008 / 239.19) * 100% = 3.79%

Nitrogen (N): (3 * 14.007 / 239.19) * 100% = 17.57%

Oxygen (O): (5 * 15.999 / 239.19) * 100% = 33.45%

An experimental analysis would involve combusting a sample of the compound and measuring the amounts of CO₂, H₂O, and N₂ produced to determine the percentages, which should closely match these theoretical values.

Computational Chemistry and Theoretical Modeling of N 4 Methyl 2,6 Dinitrophenyl Acetamide

Quantum Chemical Investigations (Density Functional Theory - DFT)

Detailed, peer-reviewed studies employing DFT to analyze N-(4-methyl-2,6-dinitrophenyl)acetamide are not available. Consequently, specific data for the following subsections cannot be provided.

Geometry Optimization and Conformational Landscapes

Without specific DFT calculations, the precise bond lengths, bond angles, and dihedral angles that define the lowest energy structure of this compound are unknown. A conformational analysis, which would identify different spatial arrangements of the molecule and their relative energies, has not been documented. For related isomers, such as N-(2-Methyl-3,6-dinitrophenyl)acetamide, crystal structure data indicates that the nitro and acetamide (B32628) groups are twisted out of the plane of the benzene (B151609) ring, but these specific angles cannot be assumed for the title compound. researchgate.net

Electronic Structure: HOMO-LUMO Gap and Charge Transfer Characteristics

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and is crucial for understanding charge transfer characteristics. nih.gov This information, which would be a direct output of DFT calculations, is not available for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map illustrates the charge distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov This analysis is instrumental in predicting how a molecule will interact with other chemical species. The generation of an MEP map for this compound requires specific computational modeling, which has not been published.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By assigning calculated vibrational modes to observed spectral bands, a molecule's structure can be confirmed. nih.gov No such theoretical spectral analysis for this compound has been found.

Advanced Crystal Structure Prediction (CSP) Methods

Crystal Structure Prediction involves computationally generating and ranking possible crystal packing arrangements to find the most thermodynamically stable structures. While X-ray crystallography has been used to determine the solid-state structure of isomers like N-(2-Methyl-3,6-dinitrophenyl)acetamide, there is no evidence of advanced CSP studies being performed for this compound. researchgate.net Such studies are crucial for understanding polymorphism, which has significant implications in materials science and pharmaceuticals.

Global Lattice Energy Minimization Algorithms

The prediction of the most stable crystal structure of a molecule, a phenomenon known as polymorphism, is a significant challenge in materials science. Global lattice energy minimization algorithms are computational methods designed to explore the vast conformational and packing space of a molecule to identify the crystal structures with the lowest lattice energy, which are likely to be the most stable.

For a flexible molecule like this compound, with rotatable bonds in its acetamide and nitro groups, the potential energy surface is highly complex. The search for the global minimum on this surface requires sophisticated algorithms. These algorithms typically involve a two-step process: first, generating a diverse set of plausible crystal packing arrangements, and second, minimizing the lattice energy of these structures.

Commonly used global search algorithms include:

Simulated Annealing: This method mimics the process of slowly cooling a molten metal to achieve a low-energy crystalline state. In the context of crystal structure prediction, the "temperature" is a parameter that controls the probability of accepting higher-energy configurations, allowing the system to escape local energy minima.

Genetic Algorithms: Inspired by biological evolution, these algorithms use concepts like "crossover" and "mutation" to generate new crystal structures from a population of existing ones, iteratively selecting for lower-energy arrangements.

Monte Carlo Methods: These methods involve random sampling of the conformational and packing parameters, with the selection of new configurations based on a probabilistic criterion that favors lower energies.

The accuracy of these predictions is heavily dependent on the force field used to calculate the lattice energy. For nitroaromatic compounds, specialized force fields are often required to accurately model the strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in determining the crystal packing. While specific studies on this compound are not prevalent in the literature, the methodologies developed for other flexible organic molecules are directly applicable. nih.gov

Distributed Computing Frameworks for Polymorph Prediction

The computational cost of exploring the vast search space for polymorph prediction is immense. A single global lattice energy minimization run can require thousands of individual local energy minimizations, each of which can be computationally intensive. To address this challenge, distributed computing frameworks are employed.

These frameworks distribute the computational workload across a large number of processors, either in a local cluster or a grid computing environment. This parallelization dramatically reduces the time required to perform a comprehensive search for stable polymorphs. A typical distributed computing framework for polymorph prediction integrates several key components:

A search algorithm: This is often a parallel implementation of a genetic algorithm or a Monte Carlo method.

A quantum mechanics or molecular mechanics engine: This is used to perform the energy minimizations of the trial structures.

A database: This is used to store and manage the large number of predicted crystal structures and their corresponding energies.

The use of distributed computing has been instrumental in the successful prediction of the crystal structures of many organic molecules, including those with a high degree of flexibility. nih.govarxiv.org While a specific application to this compound is not documented, the established frameworks provide a clear roadmap for such an endeavor.

Force Field Development and Validation for Crystalline Systems

The reliability of any crystal structure prediction or molecular simulation study hinges on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For crystalline systems, the force field must accurately capture both the intramolecular forces that govern the molecular conformation and the intermolecular forces that dictate the crystal packing.

For a molecule like this compound, the force field needs to accurately model several key interactions:

Bond stretching, angle bending, and torsional potentials: These terms describe the energy associated with deforming the molecule from its equilibrium geometry.

Electrostatic interactions: The presence of the nitro and carbonyl groups leads to a significant molecular dipole moment. Accurate modeling of the electrostatic interactions, often through the use of partial atomic charges, is essential for capturing the correct crystal packing.

The development and validation of a force field for a new molecule typically involves a combination of quantum mechanical calculations and experimental data. nih.govuiuc.eduarxiv.org High-level quantum mechanical calculations can be used to derive parameters for the intramolecular terms and to obtain accurate partial atomic charges. Experimental data, such as the crystal structure and sublimation enthalpy of the molecule or related compounds, can be used to validate and refine the force field parameters. For instance, the crystallographic data of a similar compound, N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, reveals that the nitro groups are significantly twisted out of the plane of the benzene ring, and the molecules are linked by hydrogen bonds. iucr.org A successful force field for this compound would need to reproduce these features.

Table 1: Key Interaction Parameters in a Typical Force Field

| Interaction Type | Description | Importance for this compound |

| Bond Stretching | Energy required to stretch or compress a chemical bond. | High |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | High |

| Torsional | Energy associated with the rotation around a chemical bond. | Very High (due to flexible nitro and acetamide groups) |

| Van der Waals | Non-bonded attractive and repulsive forces. | High (governs packing) |

| Electrostatic | Interactions between partial atomic charges. | Very High (due to polar nitro and carbonyl groups) |

Molecular Dynamics (MD) Simulations for Structural Dynamics

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems. In an MD simulation, the classical equations of motion are solved numerically for a system of atoms, yielding a trajectory that describes the positions and velocities of the atoms over time. This allows for the investigation of a wide range of dynamic processes, such as conformational changes, diffusion, and the response to external stimuli.

For an energetic material like this compound, MD simulations can provide valuable insights into its structural dynamics and decomposition mechanisms. journaldephysique.orgresearchgate.net Key applications of MD simulations in this context include:

Thermal decomposition: By simulating the molecule at elevated temperatures, it is possible to study the initial steps of thermal decomposition and identify the weakest bonds in the molecule.

Shock sensitivity: MD simulations can be used to model the response of the crystalline material to a shock wave. This can help to understand the mechanisms of shock-induced initiation of detonation at the molecular level. aip.org

Phase transitions: MD simulations can be used to study the transitions between different polymorphic forms of the material as a function of temperature and pressure.

A critical aspect of MD simulations of energetic materials is the use of reactive force fields. scielo.br Unlike standard force fields, which are designed to model stable molecules, reactive force fields are capable of describing the formation and breaking of chemical bonds. This allows for the explicit simulation of chemical reactions, such as those that occur during decomposition and detonation.

Quantitative Structure-Property Relationship (QSPR) Modeling (for energetic characteristics)

Quantitative structure-property relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. nih.gov In a QSPR study, a mathematical model is developed that correlates a set of molecular descriptors with a particular property of interest. Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule.

For energetic materials like this compound, QSPR models can be used to predict a wide range of energetic characteristics, including:

Enthalpy of formation: This is a key parameter for calculating the energy release of an explosive.

Detonation velocity and pressure: These are measures of the performance of an explosive.

Impact sensitivity: This is a measure of the susceptibility of an explosive to initiation by impact.

Thermal stability: This is a measure of the temperature at which an explosive begins to decompose.

The development of a QSPR model typically involves the following steps:

Data collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model building: A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a model that correlates the descriptors with the property. bohrium.comrsc.orgresearchgate.net

Model validation: The predictive power of the model is assessed using an independent set of compounds that were not used in the model building process.

QSPR models provide a rapid and cost-effective means of screening new energetic compounds for desirable properties, thereby accelerating the discovery and development of new energetic materials. researchgate.net

Table 2: Common Molecular Descriptors in QSPR for Energetic Compounds

| Descriptor Type | Examples | Relevance to Energetic Properties |

| Constitutional | Molecular weight, number of nitro groups | Correlates with density and energy content. |

| Topological | Connectivity indices, shape indices | Describes the branching and shape of the molecule. |

| Geometric | Molecular surface area, molecular volume | Relates to intermolecular interactions and packing efficiency. |

| Quantum Chemical | HOMO/LUMO energies, partial atomic charges | Reflects the electronic structure and reactivity of the molecule. |

Research Applications and Functional Properties of N 4 Methyl 2,6 Dinitrophenyl Acetamide

Applications in Energetic Materials Science

The presence of nitro groups (-NO2) on the aromatic ring of N-(4-methyl-2,6-dinitrophenyl)acetamide imparts energetic characteristics to the molecule. These groups are known toxophores that can lead to explosive or energetic behavior under specific conditions.

There is no evidence to suggest that this compound is a conventional intermediate in the synthesis of 2,4,6-trinitrotoluene (B92697) (TNT). The established industrial synthesis of TNT involves the multi-step nitration of toluene (B28343). The introduction of an acetamide (B32628) group is not a recognized step in this well-documented pathway.

The energetic potential of a compound can be theoretically estimated through parameters such as nitrogen content and oxygen balance. The molecular formula for this compound is C9H9N3O5, with a molecular weight of approximately 239.18 g/mol . sinfoochem.com

Nitrogen Content: The percentage of nitrogen by mass is a key indicator of the energy content, as the formation of stable dinitrogen gas (N2) upon decomposition releases a significant amount of energy. The nitrogen content is 17.57%.

Oxygen Balance (OB%): This parameter determines the degree to which an explosive can be oxidized and indicates if it contains enough oxygen to fully combust its carbon and hydrogen elements. wikipedia.orgscribd.com An oxygen balance of zero is often indicative of maximum energy output. scribd.com For this compound, the oxygen balance is highly negative at -117.06%, indicating a significant oxygen deficiency for complete combustion to CO2 and H2O. wikipedia.orglibretexts.org This suggests that, like TNT (OB% = -74%), it would require an external oxidizer to achieve its maximum energy potential. scribd.com

Table 1: Theoretical Energetic Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C9H9N3O5 |

| Molecular Weight | 239.18 g/mol sinfoochem.com |

| Nitrogen Content (%N) | 17.57% |

Utility as an Intermediate in Complex Organic Synthesis

The functional groups present in this compound make it a potentially versatile intermediate for the synthesis of more complex molecules.

This compound can serve as a precursor for various chemical entities. Its synthesis would likely involve the acetylation of its corresponding aniline (B41778), 4-methyl-2,6-dinitroaniline. nih.gov This aniline is a known compound, providing a feasible route to the title molecule. nih.govnih.gov

The chemical reactivity of this compound is centered around its functional groups:

Nitro Groups: The two nitro groups can be selectively or fully reduced to form amino groups. This would yield mono- or di-amino derivatives, which are valuable building blocks for synthesizing heterocyclic compounds, dyes, and pharmaceutical agents.

Acetamide Group: The acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the primary amine (4-methyl-2,6-dinitroaniline), offering a route to protect or modify the amino group during a multi-step synthesis.

While specific industrial or large-scale applications are not documented, its structure allows for its theoretical use in creating novel compounds with tailored properties.

Role as an Analytical Reagent

Derivatives of dinitrophenyl compounds have historically been used as analytical reagents. For instance, 2,4-dinitrophenylhydrazine (B122626) is a classic reagent for the qualitative analysis of ketones and aldehydes. However, there is no specific documented application of this compound as an analytical reagent in the reviewed literature. Its potential in this area remains unexplored.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dinitro-4-methylacetanilide chemrio.comsinfoochem.com |

| 2,4,6-trinitrotoluene (TNT) |

| 4-methyl-2,6-dinitroaniline nih.govnih.gov |

Environmental Fate and Degradation Mechanisms of N 4 Methyl 2,6 Dinitrophenyl Acetamide

Environmental Distribution and Persistence Studies

The distribution and persistence of N-(4-methyl-2,6-dinitrophenyl)acetamide in various environmental compartments are extrapolated from data on closely related dinitrotoluene isomers.

Dinitrotoluenes are known to persist in the environment for extended periods. tandfonline.com Due to their relatively low volatility and moderate water solubility, DNTs are expected to remain in water for long durations unless they are broken down by processes like photolysis, oxidation, or biodegradation. epa.govepa.gov This persistence gives them the potential to be transported over significant distances in groundwater and surface water. epa.govepa.gov

In soil, the persistence of DNTs is influenced by several factors, including the soil's organic matter content, oxygen levels, and the presence of specific microbial populations. tandfonline.com While they can be degraded under both aerobic and anaerobic conditions, the rate of degradation can be slow. epa.gov For instance, microorganisms indigenous to soils at munitions-contaminated sites have been shown to transform 2,4- and 2,6-DNT, but this process can take over 70 days. cdc.gov The persistence of these compounds in the subsurface is partly due to the three electron-withdrawing nitro groups, which make the molecule resistant to electrophilic attack by oxygenases and hydrolysis. tandfonline.com

The adsorption and partitioning behavior of nitroaromatic compounds like DNTs dictate their mobility in the environment. DNTs are not strongly adsorbed to soil or sediment, which can lead to leaching from the soil surface into groundwater. cdc.gov The soil organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, for 2,4-DNT has been reported to be 300, suggesting moderate adsorption. tandfonline.com The relatively low octanol-water partition coefficients (log Kow) for DNT isomers, which range from 1.98 to 2.18, also indicate a limited potential for bioaccumulation in aquatic organisms. cdc.gov

However, the adsorption of dinitro-compounds can be influenced by the specific characteristics of the environmental matrix. For example, 2,4-dinitroanisole (B92663) (DNAN), another analogous compound, shows greater adsorption to fine-grained, organic-rich sediments compared to coarse-grained, organic-poor sediments. researchgate.netnih.gov The cation exchange capacity of the sediment has also been identified as a reliable predictor for the adsorption of DNAN. researchgate.net Furthermore, the transformation products of these compounds can exhibit different adsorption behaviors. For instance, the reduction of nitro groups to amino groups in DNAN enhances its irreversible sorption to soil under oxic conditions, thereby reducing its bioavailability. nih.gov

Physicochemical Properties and Partitioning Coefficients of Analogous Nitroaromatic Compounds

| Compound | Log Kow | Aqueous Solubility (mg/L) | Soil Organic Carbon-Water Partition Coefficient (Koc) | Reference |

|---|---|---|---|---|

| 2,4-Dinitrotoluene (B133949) (2,4-DNT) | 1.98 - 2.00 | 370 (25°C, calculated) | 300 - 364 | tandfonline.comcdc.govenv.go.jp |

| 2,6-Dinitrotoluene (B127279) (2,6-DNT) | 2.18 | - | - | cdc.gov |

| 2,4-Dinitroanisole (DNAN) | 2.12 | - | - | nih.gov |

Transformation and Degradation Pathways

The transformation and degradation of this compound are expected to follow pathways similar to other nitroaromatic compounds, involving both abiotic and biotic processes.

Abiotic degradation of nitroaromatic compounds can occur through processes such as photolysis and chemical reduction. epa.gov In the atmosphere, vapor-phase 2,4- and 2,6-DNT are broken down by photodegradation with an estimated half-life of 75 days. epa.gov In aqueous solutions, the photodegradation of 2,6-DNT under simulated solar radiation can be significant, with 89% reduction observed within 24 hours. epa.gov

A key abiotic transformation is the reduction of the nitro groups. researchgate.net This process can be facilitated by various chemical reductants present in the environment. For example, in acidic conditions, the 2-nitro group of 2,4-dinitrotoluene can be preferentially reduced by stannous chloride. stackexchange.com In alkaline conditions using sulfides, the 4-nitro group is primarily reduced. stackexchange.com This selective reduction is influenced by the electronic effects of the substituents on the aromatic ring. stackexchange.comstackexchange.com

Microorganisms play a crucial role in the degradation of nitroaromatic compounds. nih.govcswab.org Both bacteria and fungi have been shown to metabolize these compounds through various pathways. nih.govnih.gov

Bacterial Degradation: Bacteria can degrade nitroaromatics under both aerobic and anaerobic conditions. mdpi.com Under anaerobic conditions, the primary mechanism is the reduction of the nitro groups to the corresponding amines via nitroso and hydroxylamino intermediates. nih.govdtic.mil Several anaerobic bacteria, including species of Desulfovibrio and Clostridium, can carry out these reductions. nih.govcdc.gov

Under aerobic conditions, bacteria have evolved several strategies to degrade nitroaromatic compounds. nih.gov Some bacteria can initiate the degradation of dinitrotoluenes through a dioxygenation reaction, which leads to the release of a nitrite (B80452) group and the formation of a methylnitrocatechol. nih.govasm.org This intermediate is then subject to ring cleavage, eventually leading to mineralization. nih.govasm.org Strains of Burkholderia and Hydrogenophaga have been identified that can utilize 2,6-DNT as their sole source of carbon and nitrogen through such an oxidative pathway. nih.govasm.org

Fungal Degradation: Fungi are also capable of extensively degrading a variety of nitroaromatic compounds. nih.gov The white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4-dinitrotoluene and 2,4,6-trinitrotoluene (B92697). nih.gov The ability to transform 2,4,6-trinitrotoluene appears to be common among fungi, whereas the transformation of 2,4-dinitrotoluene is less frequent. nih.gov Fungi like Penicillium species have also been shown to degrade structurally similar compounds like 2,4-dinitroanisole (DNAN), producing various metabolites through nitroreduction, demethylation, and other transformations. nih.gov

Microbial Degradation Pathways of Analogous Nitroaromatic Compounds

| Microorganism Type | Condition | Key Degradation Pathway | Example Intermediates/Products | Reference |

|---|---|---|---|---|

| Anaerobic Bacteria (Desulfovibrio, Clostridium) | Anaerobic | Nitro group reduction | Nitroso, hydroxylamino, and amino derivatives | nih.govcdc.govdtic.mil |

| Aerobic Bacteria (Burkholderia, Hydrogenophaga) | Aerobic | Dioxygenation and ring cleavage | 3-Methyl-4-nitrocatechol, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid | nih.govasm.org |

| Fungi (Phanerochaete chrysosporium, Penicillium sp.) | Aerobic | Mineralization, nitroreduction, demethylation | CO2, 2-amino-4-nitroanisole, 4-amino-2-nitroanisole | nih.govnih.gov |

Environmental Release and Exposure Assessment

The release of this compound into the environment would likely be associated with its manufacturing and use, similar to its DNT analogues. DNTs are commonly found in the waste streams of manufacturing and processing facilities. epa.gov For example, in 2011, an estimated 4,881 pounds of 2,4-DNT and 1,201 pounds of 2,6-DNT were released into the air from industrial facilities and army ammunition plants in the United States. epa.gov In 2013, estimated releases of approximately 7,621 pounds of 2,4- and 2,6-DNT to the atmosphere were reported from domestic facilities. cdc.gov

Exposure to these compounds can occur through various pathways, including inhalation of contaminated air and dermal contact, particularly in occupational settings. epa.govnih.govresearchgate.net Due to their potential to leach into groundwater, there is also a risk of exposure through contaminated drinking water. cdc.gov While the general population's exposure is expected to be low, individuals living near production or disposal sites may be at higher risk. cdc.gov

Industrial Discharge and Waste Stream Analysis (Based on Analogous Structures)

The compound this compound is not extensively monitored in industrial effluents, and specific data on its discharge are scarce. However, by examining structurally similar compounds, primarily dinitrotoluenes (DNTs), a predictive analysis of its likely presence and characteristics in industrial waste streams can be made. DNTs, particularly 2,4-DNT and 2,6-DNT, are common byproducts and intermediates in the manufacturing of dyes, explosives, and polyurethane foams. delaware.govepa.gov Consequently, industrial facilities involved in these processes are significant sources of DNT release into the environment. nih.govepa.gov

Wastewater from such manufacturing is a primary route of environmental introduction. For instance, DNTs have been identified in the waste streams of munitions facilities. cdc.gov Similarly, industries producing nitrophenol compounds, which share structural motifs with the subject chemical, are known contributors to organic pollutants in wastewater. researchgate.net The production and use of 2,6-dinitrotoluene in manufacturing may lead to its release through various waste streams. nih.gov In 2011, it was estimated that 4,881 pounds of 2,4-DNT and 1,201 pounds of 2,6-DNT were released into the air from several U.S. industrial facilities and army ammunition plants, often in the form of dusts or aerosols. epa.gov

Given that this compound shares the dinitrophenyl moiety, it is plausible that its industrial discharge profile would be similar to that of DNTs. Therefore, waste streams from industries synthesizing or utilizing dinitrotoluene derivatives should be considered potential sources of this compound. The acetamide (B32628) group may influence its solubility and partitioning behavior in waste streams compared to DNTs.

Table 1: Predicted Industrial Sources and Waste Stream Characteristics of this compound Based on Analogous Compounds

| Parameter | Information Based on Analogous Structures (DNTs, Nitrophenols) | Predicted Relevance for this compound | References |

| Primary Industrial Sources | Manufacture of polyurethane foams, dyes, ammunition, and explosives. | High - The core dinitrophenyl structure is central to these applications. | epa.gov, delaware.gov, epa.gov |

| Release Media | Wastewater, airborne dusts/aerosols from manufacturing plants. | High - Similar physical form and production processes are expected. | delaware.gov, epa.gov |

| Common Co-contaminants | 2,4-DNT, 2,6-DNT, other DNT isomers, nitrophenols, nitroaromatic compounds. | High - Likely to be present in waste streams where DNTs are synthesized or used as precursors. | cdc.gov, researchgate.net |

| Aqueous Solubility | DNTs have moderate water solubility. | Moderate to Low - The acetamide group may slightly alter solubility compared to a simple methyl group. | epa.gov |

| Volatility from Water | DNTs have low volatility from water due to low Henry's Law constants. | Low - Expected to remain in the aqueous phase of waste streams. | , epa.gov |

| Adsorption to Sludge | DNTs have a slight tendency to adsorb to suspended solids and sediments. | Slight to Moderate - The acetamide functional group could influence adsorption behavior. | , epa.gov |

Disposal Site Migration and Fate

The migration and ultimate fate of this compound in disposal sites can be inferred from the behavior of its structural analogs, 2,4-DNT and 2,6-DNT, which have been identified at numerous hazardous waste sites. epa.govcdc.gov As of 2007, 2,4- and 2,6-DNT had been found at over 98 sites on the EPA National Priorities List (NPL). epa.gov

Mobility in Soil: The mobility of dinitrotoluenes in soil is a key factor in their migration from disposal sites to groundwater. 2,6-dinitrotoluene is expected to have very high to moderate mobility in soil, with measured Koc values ranging from 19 to 197. nih.gov This low adsorption to soil particles suggests a significant potential for leaching from the soil surface into groundwater. cdc.govcdc.gov Field studies have confirmed that 2,6-DNT can migrate long distances in subsurface soils. nih.gov Given the structural similarity, this compound is also anticipated to exhibit moderate to high mobility in soil, posing a risk of groundwater contamination. The acetamide group might slightly increase its polarity compared to DNT, potentially enhancing its mobility in aqueous soil environments.

Degradation in Soil and Water: Once released, the environmental persistence of the compound is dictated by various degradation mechanisms. For DNTs, biodegradation is a significant fate process. nih.gov Microorganisms in surface soils at munitions-contaminated sites have been shown to transform 2,4- and 2,6-DNT into amino-nitro intermediates within 70 days. epa.govepa.gov The degradation half-life for 2,6-DNT in two different soils was reported as 73 and 92 days. nih.gov

Photolysis is another crucial degradation pathway, especially in surface waters. cdc.gov The photolytic half-life of 2,4-DNT in various natural waters ranged from 2.7 to 9.6 hours. Dinitrotoluenes are expected to exist primarily in the vapor phase in the atmosphere, where they are degraded by reaction with hydroxyl radicals, with an estimated half-life of 75 days. epa.gov

Due to its moderate water solubility and low tendency to adsorb to soil, this compound, like its DNT analogs, is expected to be transported by surface water and groundwater. epa.govepa.gov Unless it is broken down by light or microbial activity, it could persist in water for extended periods. epa.gov

Table 2: Predicted Environmental Fate and Migration Parameters for this compound Based on Analogous Structures

| Parameter | Finding for Analogous Structures (2,6-DNT) | Predicted Behavior for this compound | References |

| Soil Adsorption Coefficient (Koc) | 19 - 197 (very high to moderate mobility) | Likely in a similar range, indicating significant potential for leaching. | nih.gov |

| Mobility in Soil | High; observed to migrate large distances in subsurface soils. | High; potential for significant transport from disposal sites to groundwater. | cdc.gov, nih.gov |

| Biodegradation | An important fate process; half-lives in soil of 73-92 days. | Expected to be biodegradable, likely through similar pathways involving reduction of nitro groups. | nih.gov |

| Primary Biodegradation Products | Amino-nitro intermediates (e.g., 2-amino-6-nitrotoluene). | Likely to form corresponding amino-nitro acetamide intermediates. | epa.gov, cdc.gov |

| Photolysis | Rapid degradation in sunlit surface waters (half-life of 12 mins for 2,6-DNT). | Expected to be susceptible to photolysis, especially in aqueous environments. | cdc.gov, |

| Bioaccumulation Potential | Low; Log Kow of DNT isomers are between 1.98 and 2.18. | Low; the acetamide group is unlikely to significantly increase lipophilicity. | cdc.gov |

| Persistence in Water | Can be long-lasting unless degraded by light or microorganisms. | Potentially persistent in groundwater and deep surface waters with limited light and microbial activity. | epa.gov |

Advanced Analytical Methodologies for N 4 Methyl 2,6 Dinitrophenyl Acetamide

Chromatographic Techniques for Separation and Identification

Chromatographic methods are paramount for the selective separation of N-(4-methyl-2,6-dinitrophenyl)acetamide from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of dinitrotoluene derivatives and related compounds. For the separation and identification of this compound, a reversed-phase HPLC method is typically employed. This approach utilizes a nonpolar stationary phase and a polar mobile phase.

Methodology: A standard HPLC system equipped with a UV detector is suitable for this analysis. The separation is generally achieved on a C18 column, which provides excellent resolution for moderately polar compounds like this compound. The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the efficient elution of the analyte. Detection is typically performed at a wavelength where the dinitrophenyl chromophore exhibits strong absorbance. While specific studies on this compound are not extensively documented, the conditions can be inferred from methodologies developed for similar dinitrophenyl acetamide (B32628) derivatives. sielc.comnih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 0-20 min, 30-70% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | ~12-15 min |

Note: The values presented in this table are illustrative and based on methods for structurally similar compounds. Method optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Methodology: For GC-MS analysis, the sample is typically dissolved in a suitable organic solvent and injected into the GC system. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is often used for the separation. The oven temperature is programmed to increase gradually to ensure the efficient separation of analytes. Following separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern provides a unique "fingerprint" for the compound, allowing for its unambiguous identification.

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak, along with characteristic fragment ions resulting from the cleavage of the acetyl group, nitro groups, and the aromatic ring structure.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |

| 239 | [M]+ (Molecular Ion) |

| 197 | [M - C₂H₂O]+ |

| 181 | [M - NO₂]+ |

| 151 | [M - NO₂ - C₂H₂O]+ |

| 135 | [M - 2NO₂]+ |

Note: These predicted fragmentation patterns are based on the general fragmentation rules of organic molecules in mass spectrometry and require experimental verification.

Spectrophotometric Quantification Methods

Spectrophotometric methods provide a simple, cost-effective, and rapid means for the quantification of this compound, particularly in routine quality control settings. nih.gov These methods are based on the principle that the compound absorbs light at a specific wavelength.

Methodology: UV-Vis spectrophotometry is the most common spectrophotometric technique for this purpose. A solution of this compound is prepared in a suitable solvent that is transparent in the UV-visible region, such as methanol (B129727) or acetonitrile. sigmaaldrich.com The absorbance of the solution is then measured at the wavelength of maximum absorbance (λmax). The concentration of the compound can be determined using a calibration curve prepared from standard solutions of known concentrations. The presence of the dinitrophenyl chromophore in this compound results in strong UV absorption.

Table 3: Estimated Spectrophotometric Properties of this compound

| Parameter | Estimated Value |

| Solvent | Methanol |

| λmax (Wavelength of Maximum Absorbance) | ~240-260 nm |

| Molar Absorptivity (ε) | 10,000 - 15,000 L·mol⁻¹·cm⁻¹ |

Note: The λmax and molar absorptivity values are estimations based on data for similar aromatic nitro compounds and should be experimentally determined for accurate quantification. researchgate.net

Future Perspectives and Emerging Research Avenues for N 4 Methyl 2,6 Dinitrophenyl Acetamide

Innovation in Sustainable Synthetic Strategies

The conventional synthesis of nitroaromatic compounds, including derivatives of dinitrotoluene, often involves harsh nitrating agents and conditions that pose environmental and safety concerns. nih.gov Future research into the synthesis of N-(4-methyl-2,6-dinitrophenyl)acetamide should prioritize the development of sustainable and "green" chemical pathways. This includes exploring alternative nitrating agents that are less corrosive and produce fewer hazardous byproducts.

One promising avenue is the use of solid acid catalysts or milder nitrating systems that can offer greater selectivity and easier separation, minimizing waste streams. Furthermore, the principles of biocatalysis, which are being investigated for the modification of other aromatic compounds, could potentially be adapted. The enzymatic nitration of a suitable precursor molecule could offer a highly specific and environmentally benign route to this compound. Research in this area would not only enhance the safety and efficiency of its production but also align with the growing demand for sustainable chemical manufacturing.

Refinement of Predictive Computational Models

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating research and development. For this compound, the refinement of predictive computational models is a critical future direction. By employing techniques such as Density Functional Theory (DFT) and ab initio calculations, researchers can gain deep insights into its electronic structure, reactivity, and spectroscopic characteristics. acs.org

Such models can be used to predict the stability of different conformers, the nature of intramolecular and intermolecular interactions, and the potential for polymorphism. acs.org This is particularly relevant given that the conformation of related nitroacetanilides is known to be influenced by their environment. brunel.ac.uk Furthermore, computational models can aid in the design of new derivatives with tailored properties for specific applications and can help in understanding the mechanisms of its potential environmental degradation pathways. Validating these computational predictions with experimental data will be crucial for developing robust and reliable models.

Development of Novel Environmental Remediation Technologies

The widespread use of nitroaromatic compounds, such as dinitrotoluenes, in industrial processes has led to significant environmental contamination of soil and groundwater. nih.govcswab.org Consequently, developing effective remediation technologies for compounds like this compound is of paramount importance. Future research should focus on novel and sustainable remediation strategies.

Bioremediation and phytoremediation have shown promise for the cleanup of sites contaminated with dinitrotoluene isomers. cswab.orgnih.gov Studies have demonstrated that certain bacteria can mineralize 2,4- and 2,6-dinitrotoluene (B127279), and genetically modified plants have been developed to degrade 2,4-dinitrotoluene (B133949). cswab.orgnih.gov Future investigations should explore the potential of specific microbial strains or plant species to degrade this compound. This could involve identifying or engineering microorganisms with the necessary enzymatic pathways to break down this specific molecule.

Additionally, advanced oxidation processes and nanotechnology-based approaches, such as the use of nanoscale iron particles for reductive degradation, are emerging as effective treatment methods for DNT-contaminated sites and warrant investigation for their applicability to this compound. epa.gov

Exploration of Undiscovered Material Science Applications

The chemical structure of this compound, featuring nitro groups and an acetamido group on a toluene (B28343) backbone, suggests a range of potential applications in material science that remain largely unexplored. The nitro groups, being highly electronegative, impart properties that are valuable in energetic materials and chromophores. mdpi.com

Future research should investigate the potential of this compound as a component in specialized polymers, dyes, or as a plasticizer in propellant formulations, a known application for dinitrotoluene. wikipedia.org Its properties could also be harnessed in the development of novel chemiresistive sensors for the detection of other chemical species. The field of hybrid materials, such as metal-organic frameworks (MOFs), offers another exciting avenue, where this compound or its derivatives could be incorporated as ligands to create materials with unique sensing, catalytic, or gas storage properties. mdpi.comnovomof.com

Comprehensive Studies on Solid-State Phenomena and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, are fundamental to its stability, solubility, and ultimately its performance in various applications. For this compound, comprehensive studies into its solid-state phenomena are a crucial area for future research.

Research on related compounds, such as 4-methyl-2-nitroacetanilide and other monosubstituted acetanilides, has revealed the existence of multiple polymorphic forms with distinct molecular conformations and hydrogen bonding patterns. brunel.ac.ukresearchgate.net The color of crystals of 4-amino-2-nitroacetanilide, for instance, is dependent on the molecular conformation and the presence of intramolecular hydrogen bonds. acs.org It is highly probable that this compound also exhibits polymorphism.

Q & A

Basic: What are the established synthesis routes for N-(4-methyl-2,6-dinitrophenyl)acetamide?

The synthesis typically involves acetylation of nitroaniline derivatives. A common method is refluxing the precursor (e.g., 4-methyl-2,6-dinitroaniline) with acetic anhydride under controlled conditions. For example, a related compound, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, was synthesized by refluxing the sulfonamide precursor with acetic anhydride, followed by purification via slow evaporation of an ethanolic solution . Researchers should optimize reaction time and stoichiometry to maximize yield.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For determining proton environments and substituent positions.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., nitro, amide).

- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated for structurally similar N-(4-chloro-2-nitrophenyl) derivatives .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Multi-technique validation is critical for unambiguous structural assignment .

Advanced: How can researchers resolve contradictions in spectral data during structural analysis?

Contradictions may arise from isomerism, impurities, or overlapping signals. Strategies include:

- Cross-validation : Compare data from NMR, IR, and X-ray crystallography.

- High-Resolution MS : Resolve ambiguities in molecular ion peaks.

- Computational Modeling : Predict spectral profiles using software like Gaussian or ORCA.

- Literature Comparison : Reference studies on analogous compounds, such as N-(substituted phenyl)acetamides, to identify consistent spectral trends .

Advanced: What strategies optimize reaction yields in its synthesis?

Yield optimization requires:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acetylation.

- Temperature Control : Maintain reflux conditions to avoid side reactions (e.g., over-acetylation).

- Purification Techniques : Use column chromatography or recrystallization to isolate the product from byproducts, as seen in the purification of sulfur-containing acetamides .

Advanced: What computational approaches predict its reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitro groups).

- Molecular Docking : Simulate interactions with enzymes or receptors using tools like AutoDock.

- PubChem Data : Leverage structural and physicochemical data from authoritative databases for baseline comparisons .

Basic: What safety precautions are required due to its hazardous properties?

- Hazard Code H413 : Indicates potential aquatic toxicity. Use fume hoods, nitrile gloves, and avoid aqueous waste discharge .

- First-Aid Measures : Immediate washing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How to assess its environmental impact and degradation pathways?

- Ecotoxicology Assays : Perform Daphnia magna or algal growth inhibition tests to evaluate acute/chronic toxicity .

- Biodegradability Studies : Use OECD 301 guidelines to assess microbial breakdown in water/soil systems.

- Metabolite Identification : Analyze degradation products via LC-MS to map transformation pathways.

Advanced: How to address byproduct formation during synthesis?

- Byproduct Identification : Use GC-MS or HPLC to detect impurities.

- Process Optimization : Adjust solvent polarity (e.g., ethanol vs. acetone) to minimize side reactions.

- Crystallization Control : Slow evaporation from ethanol, as employed in purifying N-(4-chloro-2-nitrophenyl) derivatives, reduces co-precipitation of impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.